2-[1-(4-fluorophenyl)-N-methylformamido]acetic acid
Description
Properties
IUPAC Name |
2-[(4-fluorobenzoyl)-methylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO3/c1-12(6-9(13)14)10(15)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKWGOCVDOEFKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=O)C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701293635 | |
| Record name | N-(4-Fluorobenzoyl)-N-methylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701293635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133604-67-8 | |
| Record name | N-(4-Fluorobenzoyl)-N-methylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133604-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Fluorobenzoyl)-N-methylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701293635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-fluorophenyl)-N-methylformamido]acetic acid typically involves the reaction of 4-fluoroaniline with methylformamide under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then reacted with chloroacetic acid to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of catalysts and specific reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-fluorophenyl)-N-methylformamido]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorophenyl group can undergo substitution reactions, where the fluorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various substituted phenyl derivatives.
Scientific Research Applications
2-[1-(4-fluorophenyl)-N-methylformamido]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-(4-fluorophenyl)-N-methylformamido]acetic acid involves its interaction with specific molecular targets. The fluorophenyl group can bind to active sites on enzymes or receptors, while the methylformamido group may enhance the compound’s binding affinity. The acetic acid moiety can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogues and Functional Group Variations
Table 1: Structural and Functional Group Comparison
Key Observations:
- Backbone Flexibility : The target compound’s glycine backbone allows for modular functionalization, unlike rigid heterocyclic cores (e.g., benzimidazole in ).
- Bioisosteric Replacements : Sulfonamide () and chloroacetamide () groups replace formamido moieties, altering electronic properties and metabolic stability.
Physicochemical Properties
Table 2: Analytical Data Comparison
Key Observations:
Biological Activity
2-[1-(4-fluorophenyl)-N-methylformamido]acetic acid is a synthetic organic compound that has garnered interest due to its unique structural features, which include a 4-fluorophenyl group and an amide linked to an acetic acid moiety. This combination of functional groups may impart specific chemical and biological properties, making it relevant in fields such as medicinal chemistry and agrochemicals. Despite the lack of extensive studies directly focused on this compound, preliminary insights can be drawn from related compounds and structural analogs.
Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features:
- Functional Groups : Amide and carboxylic acid
- Substituents : A 4-fluorophenyl group, which can influence its biological activity through interactions with biological targets.
Table 1: Comparison with Similar Compounds
| Compound Name | Structural Features | Known Biological Activities |
|---|---|---|
| 4-Fluorophenylacetic Acid | Contains a fluorophenyl group | Primarily used in pharmaceuticals |
| N-Methylformamide | Amide structure without acetic acid | Used as a solvent and reagent |
| 2-(4-Fluorophenyl)-2-(methylamino)acetic Acid | Similar amine and acetic acid structure | Potential for various biological activities |
The exact mechanism of action for this compound is not well-defined. However, based on the behavior of structurally similar compounds, it is hypothesized that:
- Hydrogen Bonding : The amide and carboxylic acid groups may facilitate hydrogen bonding with biological receptors or enzymes.
- Receptor Interaction : The fluorophenyl moiety may enhance binding affinity to specific biological targets, potentially leading to altered cellular responses.
Case Studies
While direct case studies on this specific compound are scarce, research on related compounds provides valuable insights:
- Flavone Acetic Acid (FAA) : A study on FAA demonstrated its antitumor effects in clinical settings, highlighting the importance of structural modifications for enhancing efficacy. Although FAA differs structurally from this compound, it underscores the potential for similar compounds to exhibit significant biological activity .
- Cyclooxygenase Inhibitors : Research into COX inhibitors has shown that compounds with similar functional groups can effectively reduce inflammation and pain by inhibiting prostaglandin synthesis . This suggests that this compound may also possess such properties.
Q & A
Q. What are the common synthetic routes for preparing fluorophenylacetic acid derivatives, and how do reaction conditions influence yield and purity?
- Methodological Answer : Fluorophenylacetic acid derivatives are synthesized via hydrolysis of ester precursors (e.g., ethyl 2-(N-(4-fluorophenyl)sulfamoyl)acetate) under acidic or basic conditions, yielding carboxylic acids with >80% efficiency . Enzymatic dynamic kinetic resolution (DKR) using nitrilases or amidases is also employed to achieve enantiomeric purity, particularly for chiral derivatives like (R)-2-amino-2-(4-fluorophenyl)acetic acid . Key factors include pH control (e.g., pH 8 for enzymatic reactions) and temperature optimization (e.g., 40°C for DKR) to minimize racemization .
Q. How is structural characterization of fluorophenylacetic acid derivatives performed, and what analytical techniques are critical for validation?
- Methodological Answer :
- NMR Spectroscopy : H NMR (DMSO-) reveals characteristic peaks for aromatic protons (δ 7.17–7.28 ppm) and methylene groups (δ 4.06 ppm), with exchangeable protons (e.g., NH, COOH) appearing as broad singlets .
- High-Resolution Mass Spectrometry (HRMS) : Used to confirm molecular ions (e.g., [M-H] at m/z 234.0182 for 2-(N-(4-fluorophenyl)sulfamoyl)acetic acid) .
- X-ray Crystallography : Provides precise bond lengths and angles (e.g., monoclinic crystal system with β = 91.523° for a related acetamide derivative) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data during structural analysis of fluorophenylacetic acid derivatives?
- Methodological Answer : Complex multiplet patterns in H NMR (e.g., ADLF spectra of deuterated 2-(4-fluorophenyl)acetic acid) may arise from dynamic conformational changes or isotopic scrambling . Advanced strategies include:
- Variable-Temperature NMR : To identify temperature-dependent splitting caused by hindered rotation.
- Solid-State NMR : Resolves ambiguities in solution-state spectra by analyzing rigid conformations (e.g., deuterium quadrupolar coupling constants in deuterated analogs) .
- DFT Calculations : Predict chemical shifts and compare with experimental data to validate assignments .
Q. What experimental design considerations are critical for studying the biological activity of fluorophenylacetamide derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., replacing the fluorophenyl group with chlorophenyl) and assess activity changes using in vitro assays (e.g., enzyme inhibition) .
- Metabolic Stability Testing : Incubate derivatives with liver microsomes to evaluate oxidative stability, guided by structural motifs prone to degradation (e.g., labile ester groups) .
- Crystallographic Analysis : Co-crystallize derivatives with target proteins (e.g., kinases) to identify binding interactions, leveraging crystal packing parameters (e.g., a = 4.9179 Å, b = 23.592 Å) for docking studies .
Q. How do fluorophenyl substitutions impact the solid-state packing and solubility of these derivatives?
- Methodological Answer :
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., F···H contacts contribute ~8% to packing in 2-(4-fluorophenyl)acetamide crystals) .
- Solubility Profiling : Measure logP values via HPLC and correlate with substituent electronegativity. Fluorine’s electron-withdrawing effect reduces solubility in polar solvents, necessitating co-solvents (e.g., DMSO:water mixtures) .
Data Contradiction Analysis
Q. How should researchers address inconsistencies between theoretical and observed spectroscopic data?
- Case Study : A calculated HRMS [M-H] for 2-(N-(4-fluorophenyl)sulfamoyl)acetic acid is m/z 233.0158, but experimental data show m/z 234.0182 .
- Resolution :
- Isotopic Peak Analysis : Confirm the presence of S (natural abundance 4.2%) contributing to the +1 Da shift.
- Fragmentation Pathways : Use MS/MS to rule out in-source decay or adduct formation (e.g., [M+Cl]).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
